2-Ethylglutaric acid dimethyl ester
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Overview
Description
2-Ethylglutaric acid dimethyl ester is an organic compound with the molecular formula C10H18O4 It is a diester derived from 2-ethylpentanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylglutaric acid dimethyl ester can be synthesized through the esterification of 2-ethylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of dimethyl 2-ethylpentanedioate may involve continuous esterification processes where 2-ethylpentanedioic acid and methanol are fed into a reactor with an acid catalyst. The product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylglutaric acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 2-ethylpentanedioic acid and methanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-ethylpentanedioic acid and methanol.
Reduction: 2-ethylpentanediol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Ethylglutaric acid dimethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is used in the production of certain polymers and resins.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-ethylpentanedioate in chemical reactions typically involves the ester functional groups. These groups can undergo nucleophilic attack, leading to various transformations. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- Dimethyl 2-methylpentanedioate
- Dimethyl 2-methylenepentanedioate
- Dimethyl 2-methylglutarate
Comparison: 2-Ethylglutaric acid dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl-substituted counterparts. This difference can make it more suitable for specific applications where the ethyl group provides a desired effect.
Properties
IUPAC Name |
dimethyl 2-ethylpentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQNPLMHJIJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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